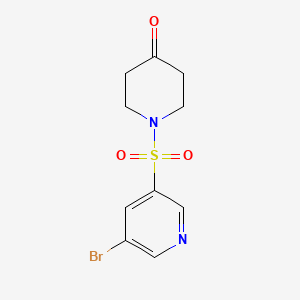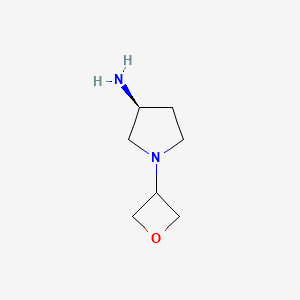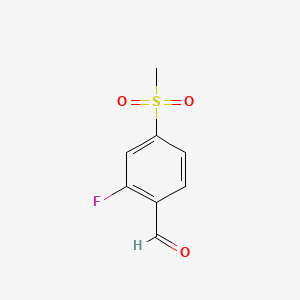
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol is a fluorinated building block used in various chemical syntheses. Its empirical formula is C8H7FN2O, and it has a molecular weight of 166.15 g/mol . This compound is notable for its unique structure, which includes a fluoropyridine ring and a propynol group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluoropyridine and propargyl alcohol.
Reaction Conditions: The reaction usually involves a coupling reaction between 2-amino-5-fluoropyridine and propargyl alcohol under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Analyse Des Réactions Chimiques
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Applications De Recherche Scientifique
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The fluoropyridine ring can interact with various enzymes and receptors, modulating their activity. The propynol group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol can be compared with similar compounds such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has a similar structure but lacks the propynol group, which affects its reactivity and applications.
2-Amino-5-fluoropyridin-3-ol: This compound has a hydroxyl group instead of the propynol group, leading to different chemical properties and uses.
Propriétés
IUPAC Name |
3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMCIQXSFLRARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#CCO)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)



![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

